molecular formula C17H24N2O2S B2971191 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide CAS No. 2380143-51-9

2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B2971191
CAS No.: 2380143-51-9
M. Wt: 320.45
InChI Key: PVLWAPBDTZGMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a morpholine ring, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.

    Cyclobutyl Group Addition: The cyclobutyl group can be added through a cycloaddition reaction or by using a cyclobutyl halide in a substitution reaction.

    Morpholine Ring Formation: The morpholine ring can be introduced by reacting the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides and derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)benzamide: Lacks the cyclobutyl and morpholine groups.

    N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide: Lacks the methylsulfanyl group.

    2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)ethyl]methyl}benzamide: Has an ethyl group instead of a cyclobutyl group.

Uniqueness

2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-22-15-6-3-2-5-14(15)16(20)18-13-17(7-4-8-17)19-9-11-21-12-10-19/h2-3,5-6H,4,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLWAPBDTZGMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.